molecular formula C18H22N2O3S B2808743 N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897494-06-3

N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2808743
CAS No.: 897494-06-3
M. Wt: 346.45
InChI Key: HUIYPUJREDCHQN-HNENSFHCSA-N
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Description

N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-amine with 5,6-dihydro-1,4-dioxine-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzo[d]thiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-6-(propan-2-yl)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for scientific research and industrial applications .

Properties

IUPAC Name

N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-7-20-14-6-5-13(12(2)3)10-16(14)24-18(20)19-17(21)15-11-22-8-9-23-15/h5-6,10-12H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYPUJREDCHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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